Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 3-methoxyphenyl substituent, and a piperazine ring modified with an ethyl carboxylate group. The piperazine-1-carboxylate moiety may enhance solubility or act as a pharmacophore in drug design .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-16-22-20-26(23-16)19(27)18(31-20)17(14-7-6-8-15(13-14)29-3)24-9-11-25(12-10-24)21(28)30-5-2/h6-8,13,17,27H,4-5,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAVSLQFVMAPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar thiazole and triazole scaffolds have been found to interact with a variety of enzymes and receptors. For instance, thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Mode of Action
Compounds with similar thiazole and triazole scaffolds are known to bind with high affinity to multiple receptors, thereby showing versatile biological activities. The interaction between these compounds and their targets often results in changes at the molecular and cellular levels.
Biochemical Pathways
Compounds with similar thiazole and triazole scaffolds have been shown to affect a variety of biochemical pathways. For instance, thiazoles are known to affect pathways related to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
Derivatives of 1,2,4-triazole have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity. These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar thiazole and triazole scaffolds have been shown to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Action Environment
It is worth noting that the structural transformation of the carboxylic group into a 5-ene-thiazolo [3,2- b ] [1,2,4]triazole-6 (5 h)-one moiety has been proposed as a bioisosteric replacement or structure optimization pathway for the synthesis of novel derivatives to keep the main pharmacological profile and to reduce/improve toxicity parameters and activity profiles.
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.52 g/mol. The compound features a thiazole-triazole moiety linked to a piperazine ring, which is instrumental in its biological activity.
Research indicates that this compound primarily targets the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. The interaction with these targets affects cellular responses to stress and inflammation:
- ER Stress Pathway : The compound modulates the endoplasmic reticulum (ER) stress response, which is crucial for maintaining protein homeostasis within cells. This modulation can lead to protective effects against cellular damage.
- NF-kB Pathway : By influencing the NF-kB signaling pathway, this compound exhibits anti-inflammatory properties. NF-kB is a key regulator in inflammatory responses, and its inhibition can reduce chronic inflammation-related diseases.
Neuroprotective Effects
This compound has shown promising results in neuroprotection:
- Case Study : In an experimental model of cerebral ischemia, the compound significantly prolonged survival times in mice subjected to induced ischemic conditions. This suggests potent neuroprotective activity against acute cerebral ischemia .
Anti-inflammatory Properties
The compound's ability to inhibit NF-kB signaling translates into effective anti-inflammatory actions. This has implications for treating various inflammatory conditions.
Pharmacokinetics
Factors such as solubility and stability play crucial roles in the pharmacokinetic profile of this compound. Its favorable interactions with biological membranes enhance its bioavailability and therapeutic potential.
Summary of Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on ER Stress Pathway | Modulates ATF4 and NF-kB | Potential therapeutic target for neurodegenerative diseases |
| Cerebral Ischemia Model | Prolonged survival time in mice | Neuroprotective agent against ischemic brain injury |
| Anti-inflammatory Activity | Inhibition of NF-kB pathway | Treatment for chronic inflammatory diseases |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s thiazolo[3,2-b][1,2,4]triazole core distinguishes it from structurally related analogs:
- Pyrazolo-triazole hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles): These emphasize pyrazole integration, which may alter biological target specificity compared to the thiazole-dominated core of the target compound .
Substituent Effects
Key substituent variations influence physicochemical and pharmacological properties:
- 3-Methoxyphenyl vs. 3-Fluorophenyl : The methoxy group’s electron-donating nature may improve binding to hydrophobic pockets in enzymes (e.g., fungal cytochrome P450), whereas the fluorine atom’s electronegativity could enhance dipole interactions .
Pharmacological and Physicochemical Properties
Antifungal Potential
Molecular docking studies on similar triazole-thiazole hybrids () support this hypothesis .
Solubility and Stability
- The ethyl carboxylate on the piperazine ring may enhance aqueous solubility compared to non-esterified analogs (e.g., ’s compound).
- The 6-hydroxy group on the thiazolo-triazole core could participate in hydrogen bonding, influencing crystal packing and stability .
Crystallographic Considerations
While crystallographic data for the target compound is unavailable, tools like SHELXL () and ORTEP-3 () are standard for analyzing such structures. The methoxy and hydroxy groups likely form hydrogen-bonding networks, affecting supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
